molecular formula C14H21BN2O3 B6338226 6-(Acetamido)-5-methylpyridine-3-boronic acid pinacol ester CAS No. 2096333-51-4

6-(Acetamido)-5-methylpyridine-3-boronic acid pinacol ester

Cat. No.: B6338226
CAS No.: 2096333-51-4
M. Wt: 276.14 g/mol
InChI Key: ASIHRXKTHYEHLY-UHFFFAOYSA-N
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Description

6-(Acetamido)-5-methylpyridine-3-boronic acid pinacol ester is a pyridine-derived organoboron compound characterized by:

  • Substituents: An acetamido (-NHCOCH₃) group at position 6, a methyl (-CH₃) group at position 5, and a boronic acid pinacol ester (Bpin) at position 3.
  • Structure: The pinacol ester moiety stabilizes the boronic acid, enhancing its utility in Suzuki-Miyaura cross-coupling reactions .
  • Applications: Primarily used in pharmaceutical synthesis and materials science for constructing biaryl or heteroaryl structures.

Properties

IUPAC Name

N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BN2O3/c1-9-7-11(8-16-12(9)17-10(2)18)15-19-13(3,4)14(5,6)20-15/h7-8H,1-6H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASIHRXKTHYEHLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Miyaura Borylation of Halogenated Pyridines

The Miyaura borylation reaction remains the most widely employed method for synthesizing pyridine-derived boronic esters. For 6-(Acetamido)-5-methylpyridine-3-boronic acid pinacol ester, this typically involves coupling a halogenated pyridine precursor (e.g., 6-acetamido-5-methyl-3-bromopyridine) with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis.

Representative Protocol (Adapted from):

  • Substrate: 1-Boc-4-bromopyrazole (24.7 g, 0.1 mol)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.74 g, 0.001 mol)

  • Base: Potassium acetate (19.6 g, 0.2 mol)

  • Solvent: THF or 1,4-dioxane (0.2 M)

  • Conditions: Reflux at 110°C under N₂ for 16 hours

  • Yield: 82.3%

Critical parameters include the use of weakly acidic salts (e.g., KOAc) to stabilize the boronate intermediate and prevent protodeboronation. Excess B₂Pin₂ (1.2 equiv) ensures complete conversion, while oxygen-free conditions minimize catalyst deactivation.

Protection/Deprotection Strategies for Amino Groups

Boc Protection of Aminopyridine Intermediates

To avoid undesired side reactions at the acetamido group during borylation, temporary protection with tert-butoxycarbonyl (Boc) is employed.

Synthetic Sequence:

  • Boc Protection: Treat 6-amino-5-methylpyridine with di-tert-butyl dicarbonate (Boc₂O) in THF at 0°C.

  • Halogenation: Introduce bromine or iodine at the 3-position using NBS or NIS.

  • Borylation: Perform Miyaura reaction as in Section 1.1.

  • Deprotection: Heat Boc-protected product to 180°C to cleave the Boc group, achieving 80.2% yield.

Table 1: Comparative Yields for Boc-Mediated Routes

Halogen (X)Catalyst Loading (mol%)Temperature (°C)Yield (%)
Br0.3011082.3
I0.3511085.7
Cl1.008069.0

Iodinated substrates show superior reactivity due to enhanced oxidative addition kinetics with palladium. Chlorinated analogs require higher catalyst loadings but offer cost advantages.

Solvent and Catalytic System Optimization

Solvent Effects on Reaction Efficiency

Polar aprotic solvents (THF, 1,4-dioxane) favor transmetalation steps in palladium cycles, while protic solvents (isopropanol) reduce side reactions.

Key Findings:

  • THF: 0.2 M concentration maximizes solubility of B₂Pin₂ and halogenated pyridines.

  • 1,4-Dioxane: Enhances thermal stability for prolonged reactions (16–24 hours).

  • Isopropanol: Reduces byproduct formation during deprotection steps (e.g., <5% deboronation).

Alternative Catalysts

While Pd(dppf)Cl₂ dominates industrial applications, Pd(PPh₃)₄ offers a lower-cost alternative with modest yield reductions (75–78%). Rhodium-based systems, though less common, enable nitro group reductions in multistep sequences.

Analytical Validation and Purification

Spectroscopic Characterization

1H NMR (DMSO-d6, 700 MHz):

  • δ 10.53 (s, 1H, NH), 8.29 (s, 1H, pyridine-H), 2.23 (s, 3H, CH₃).
    13C NMR (175 MHz):

  • δ 155.6 (Boc carbonyl), 148.8 (pyridine-C), 16.8 (CH₃).
    HRMS (ESI-TOF):

  • m/z calcd for C₁₄H₂₂BN₂O₃ ([M+H]⁺): 285.1712; found: 285.1710.

Chromatographic Purification

Silica gel chromatography with hexanes/EtOAc (4:1 → 3:2) effectively separates the target ester from pinacol byproducts. Reverse-phase HPLC (C18 column, MeCN/H₂O) achieves >99% purity for pharmaceutical applications.

Challenges and Mitigation Strategies

Byproduct Formation

  • Protodeboronation: Minimized by strict anhydrous conditions and avoiding strong acids.

  • N-Acetylation Side Reactions: Controlled via slow addition of acetylating agents (e.g., methyl chloroformate).

Scale-Up Considerations

  • Catalyst Recycling: Pd recovery via Celite filtration reduces costs.

  • Continuous Flow Systems: Microreactors improve heat transfer during exothermic borylation steps .

Chemical Reactions Analysis

Types of Reactions

6-(Acetamido)-5-methylpyridine-3-boronic acid pinacol ester undergoes various chemical reactions, including:

    Oxidation: The boronic ester can be oxidized to the corresponding boronic acid or borate ester.

    Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.

    Substitution: The boronic ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Boronic acid or borate ester.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Acetamido)-5-methylpyridine-3-boronic acid pinacol ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boron-containing drugs.

    Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 6-(Acetamido)-5-methylpyridine-3-boronic acid pinacol ester involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition, where the boronic ester interacts with the active site of the enzyme, leading to inhibition of its activity. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Electron-Withdrawing vs. Electron-Donating Groups
  • Target Compound: The acetamido group at position 6 is electron-withdrawing, which activates the boronic ester for cross-coupling.
  • 5-Chloro-6-methoxypyridine-3-boronic Acid Pinacol Ester : Chloro (electron-withdrawing) and methoxy (electron-donating) groups create a balanced electronic profile, enabling moderate reactivity in couplings .
  • 6-(Cyclopropylmethoxy)pyridine-3-boronic Acid Pinacol Ester : The bulky cyclopropylmethoxy group at position 6 reduces reactivity due to steric effects, despite its electron-donating nature .
Solubility and Stability
  • Target Compound : The polar acetamido group improves solubility in polar aprotic solvents (e.g., THF, DMF), but may reduce stability under acidic or oxidative conditions.
  • 4-Nitrophenylboronic Acid Pinacol Ester: Nitro groups enhance oxidative stability but reduce solubility in non-polar solvents .
  • 6-Acetylpyridine-3-boronic Acid Pinacol Ester : The acetyl group (electron-withdrawing) increases reactivity but may lead to byproduct formation in aqueous conditions .

Data Table: Key Parameters of Comparable Compounds

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS RN Key Applications
6-(Acetamido)-5-methylpyridine-3-boronic acid pinacol ester 6-NHCOCH₃, 5-CH₃, 3-Bpin C₁₃H₁₈BN₂O₃ 277.1 (calc.) N/A Pharmaceutical intermediates
5-Chloro-6-methoxypyridine-3-boronic acid pinacol ester 5-Cl, 6-OCH₃, 3-Bpin C₁₂H₁₇BClNO₃ 269.53 1083168-91-5 Biaryl synthesis
6-(Cyclopropylmethoxy)pyridine-3-boronic acid pinacol ester 6-OCH₂cPr, 3-Bpin C₁₅H₂₁BNO₃ 289.1 (calc.) 947191-69-7 Materials chemistry
6-Acetylpyridine-3-boronic acid pinacol ester 6-COCH₃, 3-Bpin C₁₂H₁₈BNO₃ 251.16 741709-59-1 Organic electronics
5-Trifluoromethylpyridine-3-boronic acid pinacol ester 5-CF₃, 3-Bpin C₁₂H₁₅BF₃NO₂ 273.07 1084953-47-8 Agrochemical synthesis

Reaction Efficiency in Cross-Coupling

  • Target Compound : High reactivity in Suzuki-Miyaura couplings due to electron-withdrawing acetamido group, but steric effects from the methyl group may require optimized conditions (e.g., elevated temperatures or stronger bases) .
  • 5-Trifluoromethylpyridine-3-boronic Acid Pinacol Ester : The strongly electron-withdrawing CF₃ group accelerates coupling but may limit substrate compatibility .
  • 2-Methoxycarbonyl-5-pyridineboronic Acid Pinacol Ester : The ester group enhances reactivity in carbonylative couplings, enabling access to ketone derivatives .

Stability Under Oxidative Conditions

  • 4-Nitrophenylboronic Acid Pinacol Ester: Rapid degradation occurs in the presence of H₂O₂, forming 4-nitrophenol .
  • Target Compound : The acetamido group may offer moderate resistance to oxidation compared to nitro-substituted analogs.

Biological Activity

6-(Acetamido)-5-methylpyridine-3-boronic acid pinacol ester is a boronic ester derivative that has garnered attention in medicinal chemistry and organic synthesis. This compound is notable for its ability to form reversible covalent bonds with diols and other nucleophiles, which underpins its biological activity and potential therapeutic applications. The following sections explore its synthesis, mechanism of action, biological activities, and relevant case studies.

Synthesis

The synthesis of 6-(Acetamido)-5-methylpyridine-3-boronic acid pinacol ester typically involves the reaction of 6-(Acetamido)-5-methylpyridine-3-boronic acid with pinacol in the presence of dehydrating agents such as molecular sieves or anhydrous magnesium sulfate. The reaction is conducted under anhydrous conditions to prevent hydrolysis, ensuring high yield and purity of the final product .

The mechanism of action of this compound primarily involves the formation of reversible covalent bonds with diols, which can inhibit enzyme activity by interacting with the active site. This property is particularly useful in drug design, where boronic esters have been shown to affect various biological pathways, including enzyme inhibition and modulation of protein interactions .

Biological Activities

6-(Acetamido)-5-methylpyridine-3-boronic acid pinacol ester exhibits several biological activities:

  • Anticancer Activity : Research indicates that boronic acids can act as proteasome inhibitors, leading to cell cycle arrest in cancer cells. For instance, compounds with similar structures have demonstrated significant inhibition of cancer cell proliferation .
  • Antibacterial Activity : Boronic acids have been investigated for their ability to inhibit β-lactamases, enzymes that confer antibiotic resistance. Compounds similar to 6-(Acetamido)-5-methylpyridine-3-boronic acid pinacol ester have shown effectiveness against resistant bacterial strains .
  • Enzyme Inhibition : The compound's ability to interact with enzymes makes it a candidate for developing inhibitors against specific targets in metabolic pathways .

Comparative Analysis

The following table compares the biological activities of 6-(Acetamido)-5-methylpyridine-3-boronic acid pinacol ester with related compounds:

Compound NameAnticancer ActivityAntibacterial ActivityMechanism of Action
6-(Acetamido)-5-methylpyridine-3-boronic acid pinacol esterModerateEffectiveReversible covalent bond formation
Phenylboronic acid pinacol esterHighModerateEnzyme inhibition
6-Quinolineboronic acid pinacol esterHighHighβ-lactamase inhibition

Case Study 1: Anticancer Properties

A study investigating boronic acids as proteasome inhibitors found that compounds similar to 6-(Acetamido)-5-methylpyridine-3-boronic acid pinacol ester exhibited IC50 values in the low nanomolar range against various cancer cell lines. These results suggest a promising avenue for developing new anticancer therapies .

Case Study 2: Antibacterial Efficacy

Another study focused on the antibacterial properties of boronic acids revealed that derivatives effectively inhibited β-lactamases responsible for antibiotic resistance. The unique structure of 6-(Acetamido)-5-methylpyridine-3-boronic acid pinacol ester may enhance its binding affinity to these enzymes, providing a potential strategy for combating resistant bacterial infections .

Q & A

Q. What are the common synthetic routes for preparing 6-(Acetamido)-5-methylpyridine-3-boronic acid pinacol ester?

The synthesis of boronic acid pinacol esters typically involves Miyaura borylation , where a halogenated pyridine precursor reacts with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) . For 6-(Acetamido)-5-methylpyridine derivatives, the acetamido group must be introduced via nucleophilic substitution or acylation prior to borylation. Key steps include:

  • Protecting reactive functional groups (e.g., acetamido) during borylation.
  • Optimizing reaction conditions (temperature, solvent: THF or dioxane) to avoid decomposition of the boronic ester .

Q. How is the compound characterized to confirm its purity and structure?

Standard characterization methods include:

  • Nuclear Magnetic Resonance (NMR):
  • ¹H/¹³C NMR for verifying substituent positions (e.g., methyl and acetamido groups on the pyridine ring) .
  • ¹¹B NMR to confirm boronic ester formation (typical δ: 25–35 ppm) .
    • High-Resolution Mass Spectrometry (HRMS) for molecular weight validation.
    • HPLC (with UV detection) to assess purity (>95% for most research-grade batches) .

Q. What solvents and conditions are recommended for handling this compound in cross-coupling reactions?

The compound is slightly soluble in water but dissolves well in polar aprotic solvents (e.g., DMF, DMSO, THF) . For Suzuki-Miyaura reactions:

  • Use anhydrous solvents to prevent hydrolysis of the boronic ester.
  • Maintain neutral to slightly basic pH (e.g., with Na₂CO₃) to stabilize the boronate intermediate .

Advanced Research Questions

Q. How can conflicting data on cross-coupling efficiency with aryl halides be resolved?

Discrepancies in reaction yields often arise from:

  • Substituent electronic effects: The electron-withdrawing acetamido group may reduce boronate reactivity compared to methoxy or methyl analogues .
  • Steric hindrance: The 5-methyl group adjacent to the boronic ester can impede coupling partners. Methodological adjustments:
  • Use bulky ligands (e.g., SPhos) to enhance catalytic turnover .
  • Screen alternative catalysts (e.g., Pd(OAc)₂ with XPhos) .

Q. What strategies mitigate instability during long-term storage?

The compound is sensitive to moisture and oxidizing agents . Recommended protocols:

  • Store under argon or nitrogen at –20°C in amber vials .
  • Monitor degradation via TLC or LC-MS ; hydrolyzed boronic acid appears as a lower Rf spot or earlier LC peak .

Q. How does the acetamido group influence bioactivity in drug discovery applications?

The acetamido moiety enhances hydrogen-bonding interactions with biological targets (e.g., kinases, proteases). Case studies on analogous compounds show:

  • Improved binding affinity in kinase inhibitors (e.g., EGFR inhibitors) .
  • Tunable solubility via acetamido modification (e.g., methyl vs. ethyl groups) .

Methodological Challenges and Solutions

Q. Why do solubility limitations arise in aqueous reaction systems, and how are they addressed?

The compound’s low aqueous solubility (due to the pinacol ester’s hydrophobicity) complicates bioconjugation or in vitro assays. Solutions include:

  • Co-solvent systems (e.g., DMSO:water = 1:4) .
  • Derivatization to a more hydrophilic boronic acid (via in situ hydrolysis with HCl) .

Q. What analytical techniques resolve contradictions in reported reaction yields?

Discrepancies may stem from trace metal impurities or oxygen sensitivity .

  • Use ICP-MS to quantify residual palladium.
  • Conduct reactions under strict anaerobic conditions (glovebox) .

Applications in Academic Research

Q. How is this compound used in synthesizing heterocyclic drug candidates?

It serves as a key intermediate in:

  • Anticancer agents: Coupling with halogenated quinazolines or indoles yields kinase inhibitors .
  • Antimicrobials: Boron-containing pyridines exhibit activity against resistant bacterial strains .

Q. What role does the methyl group play in stabilizing the compound during reactions?

The 5-methyl group provides steric protection to the boronic ester, reducing unintended side reactions (e.g., protodeboronation) .

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